molecular formula C12H19N5O B5200586 N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide

N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide

Cat. No. B5200586
M. Wt: 249.31 g/mol
InChI Key: JQCYFUGTMMBOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide, also known as GW501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its ability to enhance athletic performance has also been recognized.

Mechanism of Action

N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide activates PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. In addition, N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its ability to enhance athletic performance.
Biochemical and Physiological Effects:
N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide has been shown to improve endurance and reduce fatigue in animal models. It has also been shown to increase muscle fiber size and improve muscle strength. In addition, N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide has been shown to increase the expression of genes involved in angiogenesis, which may contribute to its ability to improve cardiovascular health.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide in lab experiments is its ability to enhance athletic performance, which may be useful in studying the effects of exercise on various physiological systems. However, one limitation is the potential for off-target effects, as PPARδ is involved in many physiological processes.

Future Directions

There are several potential future directions for research on N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide. One area of interest is its potential use in treating cancer, as it has been shown to inhibit tumor growth in animal models. Another area of interest is its potential use in improving cognitive function, as it has been shown to increase the expression of genes involved in neurogenesis. Finally, there is interest in developing more selective PPARδ agonists that do not have off-target effects.

Synthesis Methods

The synthesis of N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide involves several chemical reactions. The first step is the preparation of 4-methoxyphenylacetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopropylamine to form the amide intermediate. The amide intermediate is then reacted with cyanamide to form the final product, N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide.

Scientific Research Applications

N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide has been extensively studied for its potential therapeutic uses in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease the risk of atherosclerosis. In addition, N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide has been studied for its potential use in treating cancer, as it has been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

1-(diaminomethylidene)-2-[3-(4-methoxyphenyl)propyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-18-10-6-4-9(5-7-10)3-2-8-16-12(15)17-11(13)14/h4-7H,2-3,8H2,1H3,(H6,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCYFUGTMMBOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN=C(N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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